REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[C:10]([OH:19])(=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[PH2](O)=O>O>[C:10]([O:1][CH2:2][C:3]([CH2:8][O:9][C:10](=[O:19])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([CH2:6][O:7][C:10](=[O:19])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:4][O:5][C:10](=[O:19])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:19])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
|
879 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
551 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
the contents were stirred at 190° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was charged to a flask for esterification
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
Agitation and a dry nitrogen sparge
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
was continued at 180°-190° C. until a maximum hydroxyl number of 5.0 mg KOH/g
|
Type
|
CUSTOM
|
Details
|
to remove the unreacted caprylic acid
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CUSTOM
|
Details
|
the acid removal
|
Type
|
CUSTOM
|
Details
|
was continued at 180°-190° C. until a maximum acid value of 1.0 mg KOH/g
|
Type
|
TEMPERATURE
|
Details
|
The contents were then cooled to 70° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a compound of the formula
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)(=O)OCC(COC(CCCCCCC)=O)(COC(CCCCCCC)=O)COC(CCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |